molecular formula C24H37N4O8P B13417749 N(iPr)2P(OCH2CH2CN)(-3)[levulinoyl(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl

N(iPr)2P(OCH2CH2CN)(-3)[levulinoyl(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl

Cat. No.: B13417749
M. Wt: 540.5 g/mol
InChI Key: DWSOOIGQPYJEPR-QCNXBGJTSA-N
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Description

The compound “N(iPr)2P(OCH2CH2CN)(-3)[levulinoyl(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique structure that combines elements of phosphoramidite, levulinoyl, and thymine derivatives, making it a subject of interest for researchers exploring new chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N(iPr)2P(OCH2CH2CN)(-3)[levulinoyl(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the preparation of the phosphoramidite intermediate, which is then reacted with levulinoyl chloride under controlled conditions to form the levulinoyl derivative. This intermediate is further reacted with 2-deoxy-D-eryPenf(b)-thymin-1-yl to yield the final compound. The reaction conditions often include the use of anhydrous solvents, inert atmosphere, and precise temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

“N(iPr)2P(OCH2CH2CN)(-3)[levulinoyl(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or a therapeutic agent.

    Medicine: Explored for its potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of “N(iPr)2P(OCH2CH2CN)(-3)[levulinoyl(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Phosphoramidites: Similar in structure due to the presence of the phosphoramidite group.

    Levulinoyl Derivatives: Share the levulinoyl functional group.

    Thymine Derivatives: Contain the thymine base, making them structurally related.

Uniqueness

What sets “N(iPr)2P(OCH2CH2CN)(-3)[levulinoyl(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” apart is its unique combination of these functional groups, which imparts distinct chemical properties and potential applications. This combination allows for versatile reactivity and the ability to interact with a wide range of molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H37N4O8P

Molecular Weight

540.5 g/mol

IUPAC Name

[(2R,3S,5R)-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-oxopentanoate

InChI

InChI=1S/C24H37N4O8P/c1-15(2)28(16(3)4)37(34-11-7-10-25)36-19-12-21(27-13-17(5)23(31)26-24(27)32)35-20(19)14-33-22(30)9-8-18(6)29/h13,15-16,19-21H,7-9,11-12,14H2,1-6H3,(H,26,31,32)/t19-,20+,21+,37?/m0/s1

InChI Key

DWSOOIGQPYJEPR-QCNXBGJTSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)CCC(=O)C)OP(N(C(C)C)C(C)C)OCCC#N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)CCC(=O)C)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

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